6-Chloro-7-nitroquinoxaline
CAS No.: 109541-21-1
Cat. No.: VC20741607
Molecular Formula: C8H4ClN3O2
Molecular Weight: 209.59 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 109541-21-1 |
---|---|
Molecular Formula | C8H4ClN3O2 |
Molecular Weight | 209.59 g/mol |
IUPAC Name | 6-chloro-7-nitroquinoxaline |
Standard InChI | InChI=1S/C8H4ClN3O2/c9-5-3-6-7(11-2-1-10-6)4-8(5)12(13)14/h1-4H |
Standard InChI Key | GVENYEPMSTYETH-UHFFFAOYSA-N |
SMILES | C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])Cl |
Canonical SMILES | C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])Cl |
Chemical Identity and Fundamental Properties
6-Chloro-7-nitroquinoxaline belongs to the quinoxaline family of heterocyclic compounds, characterized by a bicyclic structure containing a benzene ring fused with a pyrazine ring. The compound features two key substituents: a chlorine atom at position 6 and a nitro group at position 7 of the quinoxaline core. This specific substitution pattern influences its chemical reactivity and potential biological activities. The compound is categorized under several chemical classifications including aromatic heterocycles, heterocyclic compounds, tertiary amines, aromatic cyclic structures, nitro compounds, and aryl halides .
The fundamental chemical identity of 6-Chloro-7-nitroquinoxaline is established through several standard identifiers widely used in chemical databases and literature. It is registered with CAS number 109541-21-1, which serves as its unique identifier in chemical databases and regulatory documentation . This identifier is essential for tracking the compound's presence in scientific literature and commercial availability. Additionally, the compound's molecular structure can be represented through various notations, including SMILES ([O-]N+C1=CC2=C(C=C1Cl)N=CC=N2) and InChIKey (GVENYEPMSTYETH-UHFFFAOYSA-N), which enable computational analysis and database searching .
Synthetic Pathways and Preparation Methods
The synthesis of 6-Chloro-7-nitroquinoxaline involves specific chemical reactions designed to introduce the nitro and chloro substituents at the desired positions on the quinoxaline core. Based on available synthetic information, several approaches can be employed to prepare this compound.
General Synthetic Route
A common synthetic pathway for 6-Chloro-7-nitroquinoxaline involves the nitration of 2-quinoxalinol followed by chlorination. Under weakly acidic conditions, the 7-position of 2-quinoxalinol (compound 11 in the referenced research) is susceptible to electrophilic nitration to yield 7-nitroquinoxalin-2-ol . The regioselectivity of this nitration is controlled by the nitrogen atom at the 4-position of the quinoxaline structure. Subsequently, the hydroxyl group in the nitrated intermediate can be replaced with a chlorine atom using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to yield 2-chloro-7-nitroquinoxaline .
This synthetic approach has been documented in research focusing on the development of quinoxaline derivatives with biological activity. The regioselectivity of the nitration reaction is particularly important, as it determines the position of the nitro group in the final product. According to the available research, the regioselectivity can be confirmed through X-ray crystallography of the synthesized compounds .
Structure-Activity Relationships
Understanding the relationship between the structural features of 6-Chloro-7-nitroquinoxaline and its properties is crucial for rational design of derivatives with enhanced properties. The quinoxaline scaffold has been established as a versatile chemical structure in medicinal chemistry, with various substitution patterns leading to compounds with diverse activities.
Impact of Structural Modifications
Studies have demonstrated that replacing the chlorine atom with different substituents can modulate the compound's activity profile. For instance, research cited in the search results indicates that introducing specific substituents to similar quinoxaline scaffolds can affect their inhibitory activity against TNFα-induced IKKβ-mediated NFκB signaling . This suggests that 6-Chloro-7-nitroquinoxaline could serve as a starting point for the development of compounds with tailored biological activities through appropriate structural modifications.
Comparison with Related Compounds
The relationship between 6-Chloro-7-nitroquinoxaline and structurally related compounds provides insights into the effects of specific structural features on chemical and biological properties. Table 2 presents a comparison of 6-Chloro-7-nitroquinoxaline with selected related compounds.
Table 2: Comparison of 6-Chloro-7-nitroquinoxaline with Related Compounds
*Note: Molecular weight approximated based on formula
Chemical Reactivity and Transformations
The chemical reactivity of 6-Chloro-7-nitroquinoxaline is largely determined by its structural features, particularly the presence of the chlorine atom and nitro group on the quinoxaline core. These functional groups provide sites for various chemical transformations, making the compound a versatile intermediate in organic synthesis.
Nucleophilic Substitution Reactions
The chlorine atom at position 6 of 6-Chloro-7-nitroquinoxaline is susceptible to nucleophilic aromatic substitution reactions. This reactivity is enhanced by the electron-withdrawing effect of the nitro group, which increases the electrophilicity of the carbon bearing the chlorine atom. Nucleophiles such as amines, alcohols, thiols, and other nucleophilic species can replace the chlorine atom, leading to a variety of substituted derivatives.
Research on similar quinoxaline derivatives suggests that this reactivity has been exploited in the synthesis of compounds with potential biological activity. By introducing different substituents at this position, researchers can modulate the properties of the resulting compounds, including their solubility, binding affinity to biological targets, and pharmacokinetic characteristics.
Reduction of the Nitro Group
The nitro group at position 7 of 6-Chloro-7-nitroquinoxaline can undergo reduction to form an amino group. This transformation is typically achieved using reducing agents such as iron or zinc in acidic conditions, tin(II) chloride, or catalytic hydrogenation. The resulting amino derivative would possess different electronic properties and hydrogen-bonding capabilities compared to the parent nitro compound.
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